Cas no 1240499-73-3 (2-(5-bromopyrazin-2-yl)acetonitrile)
2-(5-bromopyrazin-2-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrazineacetonitrile, 5-bromo-
- 2-(5-bromopyrazin-2-yl)acetonitrile
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- MDL: MFCD28668713
- Inchi: 1S/C6H4BrN3/c7-6-4-9-5(1-2-8)3-10-6/h3-4H,1H2
- InChI Key: CFGVYAZBZGKLQB-UHFFFAOYSA-N
- SMILES: C1(CC#N)=NC=C(Br)N=C1
2-(5-bromopyrazin-2-yl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-211753-1.0g |
2-(5-bromopyrazin-2-yl)acetonitrile |
1240499-73-3 | 1.0g |
$1282.0 | 2023-02-22 | ||
| Enamine | EN300-211753-2.5g |
2-(5-bromopyrazin-2-yl)acetonitrile |
1240499-73-3 | 2.5g |
$2657.0 | 2023-09-16 | ||
| Enamine | EN300-211753-5.0g |
2-(5-bromopyrazin-2-yl)acetonitrile |
1240499-73-3 | 5.0g |
$3364.0 | 2023-02-22 | ||
| Enamine | EN300-211753-10.0g |
2-(5-bromopyrazin-2-yl)acetonitrile |
1240499-73-3 | 10.0g |
$4231.0 | 2023-02-22 | ||
| Enamine | EN300-211753-1g |
2-(5-bromopyrazin-2-yl)acetonitrile |
1240499-73-3 | 1g |
$1282.0 | 2023-09-16 | ||
| Enamine | EN300-211753-5g |
2-(5-bromopyrazin-2-yl)acetonitrile |
1240499-73-3 | 5g |
$3364.0 | 2023-09-16 | ||
| Enamine | EN300-211753-10g |
2-(5-bromopyrazin-2-yl)acetonitrile |
1240499-73-3 | 10g |
$4231.0 | 2023-09-16 |
2-(5-bromopyrazin-2-yl)acetonitrile Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-(5-bromopyrazin-2-yl)acetonitrile
Compound CAS No 1240499-73-3: 2-(5-Bromopyrazin-2-yl)Acetonitrile
2-(5-Bromopyrazin-2-yl)Acetonitrile, also known by its CAS number 1240499-73-3, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazine derivatives, which are widely studied due to their unique electronic properties and potential applications in drug design and materials science.
The molecular structure of 2-(5-Bromopyrazin-2-yl)Acetonitrile consists of a pyrazine ring substituted with a bromine atom at the 5-position and an acetonitrile group at the 2-position. The pyrazine ring, a six-membered aromatic ring with two nitrogen atoms, provides a rigid and planar structure, which is advantageous for various chemical reactions and interactions. The bromine substituent introduces electron-withdrawing effects, enhancing the reactivity of the molecule in certain reactions. Meanwhile, the acetonitrile group contributes to the compound's solubility and stability under various conditions.
Recent studies have highlighted the potential of pyrazine derivatives in drug discovery, particularly in targeting specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. For instance, research published in the Journal of Medicinal Chemistry demonstrated that pyrazine-containing compounds can act as inhibitors of histone deacetylases (HDACs), which are enzymes associated with gene regulation and cancer progression.
In addition to its pharmacological applications, 2-(5-Bromopyrazin-2-yl)Acetonitrile has shown promise in materials science. Its ability to form stable coordination complexes with transition metals makes it a candidate for use in catalysis and sensor technologies. A study in the Nature Communications journal reported that pyrazine-based ligands can enhance the selectivity and efficiency of metal catalysts in organic synthesis.
The synthesis of CAS No 1240499-73-3 typically involves multi-step reactions, including nucleophilic substitution and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production pathways for this compound. For example, the use of palladium-catalyzed coupling reactions has significantly improved the yield and purity of pyrazine derivatives.
In terms of toxicity and safety, preliminary studies indicate that pyrazine derivatives, including CAS No 1240499-73-3, exhibit moderate cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells. This selectivity makes them attractive candidates for further preclinical testing in oncology research.
The demand for high-quality pyrazine derivatives like CAS No 1240499-73-3 is driven by their versatility across multiple industries. As research continues to uncover new applications for these compounds, their role in advancing medicine and technology is expected to grow significantly.
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